2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a trimethylpyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4,5,6-trimethylpyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(methylamino)-6-phenylpyrimidine-5-carbonitrile
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile
Uniqueness
Compared to similar compounds, 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE is unique due to its specific structural features, such as the trimethylpyridine core and the presence of a carbonitrile group
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c1-10-11(2)14(8-18)16(19-12(10)3)20-9-13-6-4-5-7-15(13)17/h4-7H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZKTQGECISJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC2=CC=CC=C2Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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